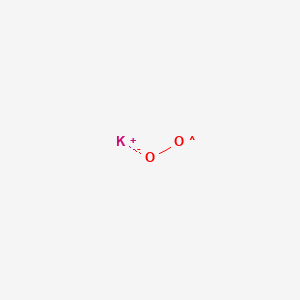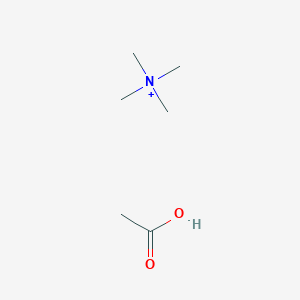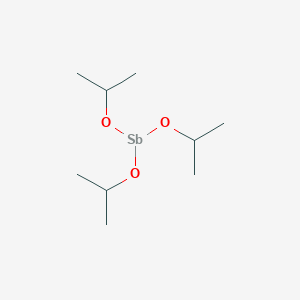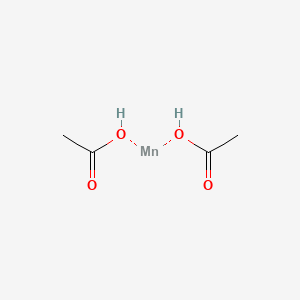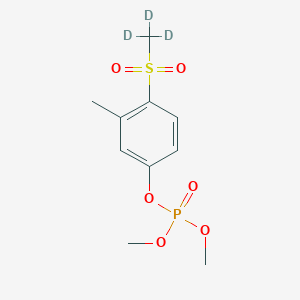
Fenthion-oxon-sulfone D3 (S-methyl D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenthion-oxon-sulfone D3 (S-methyl D3) is a deuterated isotope analog of fenthion oxon sulfone (S-methyl), a derivative of the organophosphorus insecticide fenthion. In this compound, the S-methyl protons are replaced by deuterium . This modification is often used in isotope dilution mass spectrometry for the quantitative analysis of pesticides .
Chemical Reactions Analysis
Fenthion-oxon-sulfone D3 (S-methyl D3) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
Fenthion-oxon-sulfone D3 (S-methyl D3) is primarily used in scientific research for the quantitative analysis of pesticides using isotope dilution mass spectrometry (IDMS). This technique leverages the nearly identical physical properties of isotope-labeled compounds and their non-labeled counterparts to overcome matrix effects and achieve accurate quantification . The compound’s applications extend to various fields, including:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of pesticide residues.
Biology: Employed in studies involving the metabolism and degradation of organophosphorus insecticides.
Medicine: Investigated for its potential effects on human health and its role in toxicology studies.
Industry: Utilized in quality control processes to ensure the safety and efficacy of agricultural products.
Mechanism of Action
The mechanism of action of Fenthion-oxon-sulfone D3 (S-methyl D3) is similar to that of its non-deuterated counterpart. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Comparison with Similar Compounds
Fenthion-oxon-sulfone D3 (S-methyl D3) can be compared with other similar compounds, such as:
Fenthion oxon sulfone: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
Fenthion sulfoxide: Another metabolite of fenthion, which differs in its oxidation state.
Fenthion: The parent compound, which is widely used as an organophosphorus insecticide.
The uniqueness of Fenthion-oxon-sulfone D3 (S-methyl D3) lies in its deuterated S-methyl group, which provides advantages in analytical applications by minimizing matrix effects and improving quantification accuracy .
Properties
Molecular Formula |
C10H15O6PS |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
dimethyl [3-methyl-4-(trideuteriomethylsulfonyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3/i4D3 |
InChI Key |
VUTHWSUXEOILTN-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


